N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline
Overview
Description
N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is a chemical compound with the molecular formula C17H20ClNO and a molecular weight of 289.8 g/mol. . This compound is widely used in agricultural practices to control the growth of weeds in various crops.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline typically involves the reaction of 2-chlorophenol with 2-chloropropane in the presence of a base to form 2-(2-chlorophenoxy)propane. This intermediate is then reacted with 2,4-dimethylaniline under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions are carefully controlled to minimize the formation of by-products and to ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Employed in studies related to plant physiology and herbicide resistance.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the formulation of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline involves its interaction with specific molecular targets in plants. It inhibits the synthesis of essential proteins and enzymes required for plant growth, leading to the death of weeds. The compound targets pathways involved in cell division and growth, disrupting the normal functioning of plant cells .
Comparison with Similar Compounds
N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline can be compared with other chloroacetanilide herbicides, such as:
Acetochlor: Similar in structure and function but differs in its specific molecular interactions and efficacy.
Alachlor: Another chloroacetanilide herbicide with a different substitution pattern on the aromatic ring.
Metolachlor: A closely related compound with similar herbicidal properties but different in its specific chemical structure.
These compounds share similar modes of action but differ in their chemical structures, leading to variations in their effectiveness and application.
Properties
IUPAC Name |
N-[2-(2-chlorophenoxy)propyl]-2,4-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-12-8-9-16(13(2)10-12)19-11-14(3)20-17-7-5-4-6-15(17)18/h4-10,14,19H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRGEUYNDFGASP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(C)OC2=CC=CC=C2Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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